Solnatide
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Overview
Description
Solnatide is a synthetic peptide mimicking the lectin-like domain of TNF.
Scientific Research Applications
1. Therapeutic Activity in Pulmonary Edema
Solnatide has demonstrated significant therapeutic activity in a rat model of pulmonary edema induced by acute hypobaric hypoxia and exercise. This synthetic peptide reduces extravascular lung water, blunts reactive oxygen species production, and improves lung function by directly activating the epithelial sodium channel (ENaC). It effectively reduced pulmonary edema, increased occludin expression, and improved gas-blood barrier function in rats exposed to a high-altitude hypoxic environment, providing a rationale for clinical application in patients with pulmonary edema and exposure to high-altitude hypoxia (Zhou et al., 2017).
2. Restoration of ENaC Function in Pseudohypoaldosteronism Type 1B
This compound and its congener AP318 have shown the ability to activate ENaC in various studies. Their potential to restore the function of ENaC carrying mutations that cause pseudohypoaldosteronism type 1B (PHA1B), a rare salt-wasting syndrome, has been investigated. Regardless of the mechanism leading to loss-of-function in ENaC mutations, this compound and AP318 restored ENaC function up to or even higher than wild type levels, making them promising candidates for treating PHA1B (Willam et al., 2017).
3. Glycosylation-Dependent Activation of ENaC
This compound's activation of ENaC involves a glycosylation-dependent mechanism. This study identified crucial residues for interaction with this compound within the extracellular loop of the ENaC. The findings delineate an N-glycan dependent interaction between the TIP-peptide and ENaC, leading to normalization of both sodium and fluid absorption in edematous alveoli (Shabbir et al., 2015).
4. TNF Lectin-Like Domain and ENaC Activation
This compound mimics the lectin-like domain of tumor necrosis factor (TNF) and shows ENaC-activating properties. This study compared the effects of TNF and this compound on ENaC subunits and found a similar mode of action for both, suggesting that the lectin-like domain of TNF is critical for ENaC activation. This compound was also effective in restoring function in ENaC loss-of-function frameshift mutants, indicating potential treatment strategies for PHA1B (Willam et al., 2017).
Properties
CAS No. |
259206-53-6 |
---|---|
Molecular Formula |
C82H119N23O27S2 |
Molecular Weight |
1923.11 |
IUPAC Name |
(3S,6S,9S,12S,18S,21S,27S,30S,33S,36S,42R,47R,50S,53S,56S)-42-amino-3-(4-aminobutyl)-36-(3-amino-3-oxopropyl)-33-(3-carbamimidamidopropyl)-9,18,30-tris(2-carboxyethyl)-27-[(1R)-1-hydroxyethyl]-50-[(4-hydroxyphenyl)methyl]-53-(1H-indol-3-ylmethyl)-6,12-dimethyl-2,5,8,11,14,17,20,26,29,32,35,38,41,49,52,55-hexadecaoxo-44,45-dithia-1,4,7,10,13,16,19,25,28,31,34,37,40,48,51,54-hexadecazatricyclo[54.3.0.021,25]nonapentacontane-47-carboxylic acid |
InChI |
InChI=1S/C82H119N23O27S2/c1-40-67(117)95-52(23-27-64(113)114)71(121)93-41(2)68(118)99-54(13-6-7-29-83)79(129)104-31-9-15-58(104)78(128)101-56(34-44-35-89-48-12-5-4-11-46(44)48)76(126)100-55(33-43-17-19-45(107)20-18-43)75(125)102-57(81(131)132)39-134-133-38-47(84)69(119)90-37-62(110)94-51(21-25-60(85)108)73(123)96-49(14-8-30-88-82(86)87)72(122)97-53(24-28-65(115)116)74(124)103-66(42(3)106)80(130)105-32-10-16-59(105)77(127)98-50(22-26-63(111)112)70(120)91-36-61(109)92-40/h4-5,11-12,17-20,35,40-42,47,49-59,66,89,106-107H,6-10,13-16,21-34,36-39,83-84H2,1-3H3,(H2,85,108)(H,90,119)(H,91,120)(H,92,109)(H,93,121)(H,94,110)(H,95,117)(H,96,123)(H,97,122)(H,98,127)(H,99,118)(H,100,126)(H,101,128)(H,102,125)(H,103,124)(H,111,112)(H,113,114)(H,115,116)(H,131,132)(H4,86,87,88)/t40-,41-,42+,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1 |
InChI Key |
LKVFMOMQYXIFRK-KSVAIKAXSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)N1)CCC(=O)O)C(C)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)N)C(=O)O)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65)CCCCN)C)CCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Solnatide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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